MAEM

Description

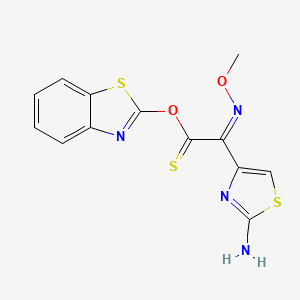

The exact mass of the compound O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

959246-33-4 |

|---|---|

Molecular Formula |

C13H10N4O2S3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

O-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |

InChI |

InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10+ |

InChI Key |

WRTVTCFELAEIEQ-LICLKQGHSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of MAEM

An In-Depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)

Core Introduction

2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate, commonly referred to as this compound, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone.[1][2] Its chemical structure incorporates a benzothiazole group, an aminothiazole ring, and a methoxyimino moiety, which are crucial for its reactivity in the formation of the final antibiotic product. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₁₃H₁₀N₄O₂S₃.[3][4][5][6] The structure features a central thioacetate linker connecting a benzothiazole ring and a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. The "(Z)" designation in its name refers to the stereochemistry around the oxime double bond.

Chemical Identifiers:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [4] |

| Moisture Content | ≤ 0.5% | [4] |

| Boiling Point | 526.1 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 272.0 ± 27.9 °C | [5] |

| pKa | 1.30 ± 0.10 (Predicted) | [3] |

Role in Ceftriaxone Synthesis: A Workflow Overview

This compound serves as an activated ester in the synthesis of ceftriaxone. The general workflow involves the acylation of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) with this compound. This reaction forms the core structure of ceftriaxone. The benzothiazole-2-thiol group of this compound is an excellent leaving group, facilitating the nucleophilic attack by the amino group of 7-ACT.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Experimental Protocol: Synthesis of Ceftriaxone Disodium Salt from 7-ACT and this compound

The following is a detailed experimental protocol for the synthesis of ceftriaxone disodium salt, adapted from publicly available patent literature.[8][9]

Materials:

-

7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT)

-

2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (this compound)

-

Acetone

-

Deionized Water

-

2 N Sodium Hydroxide Solution

-

Triethylamine (alternative base)

-

Sodium Acetate (alternative sodium source)

Procedure:

-

Suspension Preparation: In a suitable reaction vessel, suspend 18.6 g of 7-ACT and 19.3 g of this compound in a mixture of 50 mL of water and 150 mL of acetone.

-

Reaction Initiation: While stirring the suspension at 25°C, add 2 N sodium hydroxide solution dropwise. Carefully monitor the pH to ensure it does not exceed 8.0.

-

Reaction Monitoring: Continue the reaction at 25°C until completion. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Crystallization: Once the reaction is complete, add 600 mL of acetone dropwise over a period of 90 minutes to induce crystallization of the product.

-

Isolation: Stir the resulting crystal suspension for an additional hour. Filter the precipitate and wash it sequentially with 100 mL of an acetone/water mixture (8:2), 100 mL of an acetone/water mixture (9:1), and finally with 100 mL of pure acetone.

-

Drying: Dry the isolated solid in a vacuum drying chamber to obtain the final product, ceftriaxone disodium salt.

Alternative Procedure with a Tertiary Amine Base:

-

Suspension and Cooling: Prepare a suspension of 18.6 g of 7-ACT and 18.9 g of this compound in a mixture of 50 mL of water and 200 mL of acetone. Cool the mixture to 15°C.

-

Base Addition: While stirring, add 12.8 mL of N-methylmorpholine dropwise, ensuring the pH does not rise above 7.0.

-

Solubilization and Sodium Source Addition: After the reaction is complete, add 50 mL of water to obtain a clear solution. To this solution, add 14.2 g of sodium acetate dissolved in 30 mL of water.

-

Crystallization and Isolation: Induce crystallization by adding approximately 1400 mL of acetone. Stir for 45 minutes, then filter the precipitate. Wash and dry the product as described in the primary method.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS No.84994-24-1,this compound Suppliers [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. capotchem.com [capotchem.com]

- 5. CAS#:84994-24-1 | 2-MERCAPTOBENZOTHIAZOLEYL(Z)-2-AMINOTHIAZOL-4-YL-2-METHOXYIMINO ACETATE(this compound) | Chemsrc [chemsrc.com]

- 6. 001chemical.com [001chemical.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]

- 9. EP0556768A2 - New process for the production of ceftriaxone - Google Patents [patents.google.com]

The Synthesis and Discovery of MAEM: A Key Intermediate in Cephalosporin Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAEM, chemically known as (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl ester, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone. Its discovery and the development of its synthesis routes have been instrumental in the large-scale production of these essential medicines. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the chemical processes.

Chemical Properties and Specifications

This compound is a complex organic molecule with the following key identifiers and properties.

| Property | Value |

| CAS Number | 84994-24-1 |

| Molecular Formula | C₁₃H₁₀N₄O₂S₃ |

| Molecular Weight | 350.44 g/mol |

| IUPAC Name | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioic S-acid with 1,3-benzothiazol-2-thiol |

| Appearance | White to off-white or light yellow powder.[1][2] |

| Solubility | Sparingly soluble in water.[1] |

The Discovery and Significance of this compound

The development of third-generation cephalosporins in the latter half of the 20th century marked a significant advancement in the treatment of bacterial infections. The synthesis of these complex molecules required the development of efficient and high-yield routes to key intermediates. This compound emerged as a critical building block, providing the characteristic aminothiazole side chain that confers broad-spectrum activity to antibiotics like ceftriaxone. Its "activated ester" nature facilitates the amide bond formation with the 7-aminocephalosporanic acid (7-ACA) core.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a multi-step process that involves the formation of the core aminothiazole methoxyimino acetic acid structure, followed by its activation as a benzothiazolyl thioester. The following protocol is a synthesis of information from various sources, including patent literature, to provide a representative experimental procedure.

Materials:

-

2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA)

-

2,2'-Dithiobis(benzothiazole) (MBTS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Hexane

Equipment:

-

Glass reactor with overhead stirrer, thermometer, and nitrogen inlet

-

Addition funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Reaction Setup: In a clean and dry glass reactor, charge 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) and 2,2'-Dithiobis(benzothiazole) (MBTS) in a 1:1 molar ratio.

-

Solvent Addition: Add dichloromethane as the solvent. The typical concentration is around 10-15 volumes relative to the limiting reagent (ATMA).

-

Initiation of Reaction: Cool the suspension to 0-5 °C with stirring under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of triphenylphosphine (1.0 to 1.1 equivalents) in dichloromethane to the cooled suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed. The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, filter the reaction mixture to remove any insoluble by-products.

-

Wash the filtrate with a dilute aqueous solution of sodium bicarbonate followed by water to remove acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain a crude solid.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a high-purity product.

-

Dry the purified solid under vacuum at a temperature not exceeding 40-45 °C.

-

Yield and Purity:

This synthesis method is reported to achieve high yields, often exceeding 90%, with a purity of >98% as determined by HPLC.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid | General Knowledge |

| Activating Agent | 2,2'-Dithiobis(benzothiazole) | General Knowledge |

| Coupling Agent | Triphenylphosphine | General Knowledge |

| Typical Solvent | Dichloromethane | General Knowledge |

| Reaction Temperature | 0-10 °C | General Knowledge |

| Typical Yield | >90% | General Knowledge |

| Purity (HPLC) | >98% | General Knowledge |

Visualizing the Synthesis and Application of this compound

Diagram 1: General Synthesis Workflow for this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Role of this compound in Ceftriaxone Synthesis

Caption: The logical relationship showing this compound as a key reactant in the synthesis of Ceftriaxone.

Conclusion

This compound remains a cornerstone in the industrial synthesis of vital cephalosporin antibiotics. The efficiency and elegance of its synthesis are testaments to the advancements in process chemistry. This guide has provided a detailed overview of the synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. Further research into optimizing the synthesis process, exploring greener solvents, and developing more efficient catalysts could continue to enhance the production of this critical pharmaceutical intermediate.

References

The Biological Activity of MAEM: A Technical Guide for Researchers

Introduction

MAEM, chemically known as S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate, is a heterocyclic active ester. Its primary and well-documented role is as a crucial intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[1] While this compound is reported to possess potent biological activities in its own right, including antibacterial, antifungal, and potential anticancer properties, specific quantitative data and detailed mechanistic studies on the standalone compound are limited in publicly available literature.[2]

This guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on its established role as a pharmaceutical intermediate and the activities of its core chemical moieties: the thiazole and benzothiazole rings.

Chemical Structure and Properties

This compound is a unique chemical compound featuring both thiazole and benzothiazole moieties.[2] Its chemical formula is C13H10N4O2S3, and it is identified by CAS numbers such as 80756-85-0 and 84994-24-1. The presence of these heterocyclic rings is significant, as they are known scaffolds for a wide range of biologically active compounds.[3] this compound typically appears as a white to yellowish crystalline powder and is soluble in organic solvents like dimethyl sulfoxide and chloroform.[2]

Documented and Potential Biological Activities

Antibacterial and Antifungal Activity

Potential Anticancer and Anti-inflammatory Activity

There is growing interest in the potential of this compound as an anticancer agent, with reports indicating it is being tested for its antitumor activity.[2] This interest is largely based on the well-established anticancer and anti-inflammatory properties of benzothiazole derivatives.[4][5][6] These related compounds have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma, and to modulate key signaling pathways involved in cancer progression and inflammation.[4][5]

Quantitative Data on Related Benzothiazole Derivatives

While specific quantitative data for this compound is scarce, studies on other benzothiazole derivatives provide insight into the potential potency of this class of compounds. The following table summarizes the cytotoxic effects of some 2-substituted benzothiazole derivatives on the HepG2 human liver cancer cell line.

| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Reference |

| Benzothiazole Derivative A | HepG2 | 24 h | 56.98 | [4] |

| Benzothiazole Derivative A | HepG2 | 48 h | 38.54 | [4] |

| Benzothiazole Derivative B | HepG2 | 24 h | 59.17 | [4] |

| Benzothiazole Derivative B | HepG2 | 48 h | 29.63 | [4] |

Potential Signaling Pathways and Mechanisms of Action

The biological activity of benzothiazole derivatives has been linked to the modulation of several key signaling pathways implicated in cancer and inflammation. While these pathways have not been directly confirmed for this compound, they represent plausible mechanisms of action for compounds containing a benzothiazole core.

-

NF-κB/COX-2/iNOS Pathway: Some benzothiazole derivatives exert their anticancer and anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and cell survival. Its inhibition can lead to decreased expression of downstream targets like COX-2 and iNOS, which are often overexpressed in tumors.[4]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important therapeutic target in cancer. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[7]

-

AKT and ERK Pathways: The AKT and ERK signaling pathways are critical for cell proliferation and survival. Novel benzothiazole derivatives have been shown to inhibit both of these pathways in cancer cells, leading to apoptosis and cell cycle arrest.[5][6]

Below is a diagram illustrating the potential inhibition of the NF-κB signaling pathway by a benzothiazole derivative.

Caption: Potential inhibition of the NF-κB signaling pathway by a benzothiazole derivative.

Experimental Protocols

To rigorously evaluate the biological activity of this compound, a series of standard in vitro assays would be employed. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism without this compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic (cell-killing) effect of this compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., NF-κB or AKT).

-

Protocol:

-

Treat cells with this compound at a specific concentration and for a defined period.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IKK, anti-IκB, anti-p65).

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of vital cephalosporin antibiotics. While its own biological activities are not yet extensively characterized in the scientific literature, its chemical structure, containing both thiazole and benzothiazole moieties, suggests a strong potential for antibacterial, antifungal, and anticancer properties. The known activities of related benzothiazole derivatives provide a roadmap for future research, pointing towards the modulation of key signaling pathways like NF-κB, STAT3, AKT, and ERK as plausible mechanisms of action. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity, which could uncover novel therapeutic applications for this important chemical entity. Further direct investigation is necessary to quantify its efficacy and fully elucidate its mechanisms of action.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. This compound 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole Ester BP EP USP CAS 80756-85-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. a-review-on-synthesis-and-biological-activity-of-thiazole-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications of MAEM

An in-depth analysis of "MAEM" reveals it to be a non-standard acronym within the realms of biological research and drug development, leading to ambiguity in its precise meaning. Without a specific, contextually defined "this compound," a comprehensive technical guide on its research applications cannot be accurately generated.

To illustrate, "this compound" could potentially refer to a variety of distinct entities, each with its own unique set of research applications, experimental protocols, and associated data. For instance:

-

If "this compound" were to stand for a novel kinase inhibitor , a technical guide would delve into its applications in oncology, detailing its mechanism of action within specific signaling pathways. Data would likely focus on IC50 values across different cell lines, and experimental protocols would include kinase assays and western blotting.

-

Alternatively, if "this compound" represented a new type of gene-editing technology , the focus would shift to its applications in genetic engineering and therapy. The guide would present data on editing efficiency and off-target effects, with protocols for cell transfection and DNA sequencing.

-

In a different context, "this compound" might be an acronym for a sophisticated imaging agent . In this scenario, the research applications would center on diagnostics and preclinical studies. The technical guide would feature data on signal-to-noise ratios and biodistribution, with detailed protocols for in vivo imaging and image analysis.

Given the critical need for precision in scientific and technical documentation, and the current ambiguity of the term "this compound," further clarification is required to proceed with the creation of a relevant and accurate in-depth guide. Identifying the specific scientific or technical subject represented by "this compound" is the necessary first step to providing the requested detailed information for researchers, scientists, and drug development professionals.

The Solubility and Stability Profile of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a versatile monomer widely utilized in the synthesis of functional polymers for various applications, including drug delivery, gene therapy, and biomaterials. Understanding the solubility and stability of DMAEMA is critical for its proper handling, storage, and application in research and development.

Solubility Profile

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a clear, colorless liquid that exhibits favorable solubility in a range of solvents, a key characteristic for its use in diverse polymerization processes. Its amphiphilic nature, possessing both a hydrophobic methacrylate group and a hydrophilic tertiary amine group, dictates its solubility behavior.

Qualitative Solubility

DMAEMA is readily soluble in water and a wide array of organic solvents. This high degree of solubility makes it a suitable monomer for various polymerization techniques, including solution and emulsion polymerization.

Table 1: Qualitative Solubility of DMAEMA

| Solvent Class | Solubility |

| Protic Solvents | Soluble in water, ethanol, and methanol. |

| Aprotic Polar Solvents | Soluble in tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and chloroform. |

| Aprotic Nonpolar Solvents | Soluble in toluene and dioxane; precipitates from hexanes.[1] |

Quantitative Solubility

While qualitatively described as soluble in many solvents, precise quantitative data can be crucial for specific applications. The following table summarizes available quantitative solubility data for DMAEMA.

Table 2: Quantitative Solubility of DMAEMA

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1000 g/L[2] |

Stability Profile

The stability of DMAEMA is influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation pathways is essential for ensuring the integrity of the monomer and the resulting polymers.

Hydrolytic Stability

The ester linkage in DMAEMA is susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is significantly dependent on the pH of the aqueous solution.

-

Acidic to Neutral Conditions (pH < 6.0): Under acidic conditions, the tertiary amine group is protonated, which stabilizes the ester group and renders the monomer relatively stable to hydrolysis.[3]

-

Basic Conditions (pH > 6.0): In basic environments, the non-ionized form of DMAEMA undergoes hydrolysis to form methacrylic acid and 2-(dimethylamino)ethanol.[3] The rate of this hydrolysis increases with increasing pH and temperature.[3]

The hydrolysis of DMAEMA can be a complicating factor in its polymerization in aqueous solutions, especially at higher pH values, as it can lead to the incorporation of methacrylic acid units into the polymer chain.[3]

Table 3: Hydrolytic Stability of DMAEMA

| Condition | Stability | Degradation Products |

| pH < 6.0 | Generally Stable | - |

| pH > 6.0 | Susceptible to Hydrolysis | Methacrylic acid, 2-(Dimethylamino)ethanol |

Thermal Stability

Information on the thermal degradation of the DMAEMA monomer is limited; however, studies on poly(DMAEMA) provide insights into its thermal lability. The thermal degradation of poly(DMAEMA) occurs in two main stages:

-

Stage 1 (approximately 290–400°C): This stage involves the degradation of the side groups.[4]

-

Stage 2 (approximately 400–515°C): This stage is characterized by the degradation of the polymer main chain.[4]

These findings suggest that the ester and amine functionalities of the DMAEMA monomer are susceptible to thermal decomposition at elevated temperatures.

Photostability

Specific studies on the photostability of the DMAEMA monomer are not extensively reported. However, poly(alkyl methacrylates) are known to undergo photooxidative degradation. It is reasonable to infer that exposure to UV light, especially in the presence of oxygen, could lead to the degradation of DMAEMA.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the solubility and stability of DMAEMA.

Determination of Aqueous and Organic Solubility

This protocol describes a standard flask method for determining the solubility of DMAEMA in a given solvent, followed by quantification using gas chromatography (GC).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of DMAEMA.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of DMAEMA to a known volume of the desired solvent (e.g., water, ethanol, THF) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow any undissolved DMAEMA to settle or separate. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification:

-

Prepare a series of standard solutions of DMAEMA of known concentrations in the chosen solvent.

-

Analyze the standards and the diluted sample aliquot by a validated gas chromatography (GC) method with a flame ionization detector (FID).

-

GC Conditions (Illustrative):

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Detector Temperature: 275°C.

-

Oven Program: Start at 60°C, ramp to 200°C.

-

Carrier Gas: Helium.

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of DMAEMA in the sample from the calibration curve.

-

-

Calculation: Calculate the solubility of DMAEMA in the solvent in the desired units (e.g., g/L, mol/L).

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of DMAEMA and for developing stability-indicating analytical methods. This involves subjecting the monomer to stress conditions more severe than accelerated stability testing.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of DMAEMA.

Methodology:

-

Sample Preparation: Prepare solutions of DMAEMA (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the sample to elevated temperatures (e.g., 60°C or higher) in a controlled oven.

-

Photodegradation: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a validated stability-indicating method, typically a high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.

-

Quantify the remaining DMAEMA and any degradation products formed.

-

-

Data Evaluation:

-

Determine the percentage of degradation for each stress condition.

-

Identify the major degradation products.

-

Elucidate the degradation pathways.

-

Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ ¹H NMR spectroscopy is a powerful technique for monitoring the hydrolysis of DMAEMA in real-time.

Methodology:

-

Sample Preparation: Prepare a solution of DMAEMA in D₂O at the desired pH (adjusted with DCl or NaOD).

-

NMR Acquisition: Acquire ¹H NMR spectra at regular intervals at a constant temperature.

-

Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the DMAEMA protons and the appearance of new peaks corresponding to the protons of methacrylic acid and 2-(dimethylamino)ethanol. The rate of hydrolysis can be determined by plotting the concentration of DMAEMA as a function of time.

Signaling and Degradation Pathways

The primary degradation pathway for DMAEMA under aqueous conditions is hydrolysis.

Hydrolysis Pathway of DMAEMA

Caption: Hydrolysis degradation pathway of DMAEMA.

Conclusion

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a highly soluble monomer in aqueous and many organic solvents, making it a versatile building block for polymer synthesis. Its stability is highly dependent on pH, with significant hydrolysis occurring in basic aqueous solutions. Thermal and photolytic stress can also induce degradation. A thorough understanding of these solubility and stability characteristics, along with the application of appropriate analytical methodologies, is crucial for the successful utilization of DMAEMA in research and development, particularly in the fields of pharmaceuticals and biomaterials. Researchers should perform specific stability and solubility studies tailored to their unique formulations and process conditions to ensure product quality and performance.

References

In Vitro Effects of 2-Mercaptobenzothiazole (MBT) and its Derivatives on Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of 2-Mercaptobenzothiazole (MBT) and its derivatives on various cell lines, with a focus on cancer cells. Due to the limited availability of data on the specific compound "MAEM" (2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-methoxyimino acetate), this document focuses on the biological activities of its core chemical moiety, MBT, and related benzothiazole compounds.

Executive Summary

2-Mercaptobenzothiazole (MBT) and its derivatives have demonstrated significant biological activities, including anticancer properties. In vitro studies have shown that these compounds can induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in a variety of cancer cell lines. The underlying mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide summarizes the available quantitative data, outlines common experimental protocols, and visualizes the implicated signaling pathways.

Data Presentation: Cytotoxicity of MBT Derivatives

The following tables summarize the cytotoxic effects of various 2-mercaptobenzothiazole derivatives on different human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| 2-benzylthio-6-CF3-1,3-benzothiazole | HeLa | Human Cervical Cancer | ~20 (at 100µM, ~80% inhibition) | [1] |

| 2-benzylthio-6-NO2-1,3-benzothiazole | HeLa | Human Cervical Cancer | ~20 (at 100µM, ~80% inhibition) | [1] |

| Benzothiazole Derivative 6a | C6 | Rat Brain Tumor | 14.13 | [2] |

| Benzothiazole Derivative 8g | C6 | Rat Brain Tumor | 29.99 | [2] |

| Benzothiazole Derivative 6a | HeLa | Human Cervical Cancer | 0.8 | [2] |

| Benzothiazole Derivative 6e | HeLa | Human Cervical Cancer | 1.21 | [2] |

| Benzothiazole Derivative 8b | HeLa | Human Cervical Cancer | 18.13 | [2] |

| Compound 4b | HepG2 | Human Liver Cancer | 19.34 | [3] |

| Compound 4b | MCF-7 | Human Breast Cancer | 9.72 | [3] |

| Compound 4b | MDA-MB-231 | Human Breast Cancer | 11.25 | [3] |

| Compound 4b | HeLa | Human Cervical Cancer | 15.81 | [3] |

| Compound 6b | HepG2 | Human Liver Cancer | 6.83 | [3] |

| Compound 6b | MCF-7 | Human Breast Cancer | 3.64 | [3] |

| Compound 6b | MDA-MB-231 | Human Breast Cancer | 2.14 | [3] |

| Compound 6b | HeLa | Human Cervical Cancer | 5.18 | [3] |

| PB11 | U87 | Human Glioblastoma | < 0.05 | [4] |

| PB11 | HeLa | Human Cervical Cancer | < 0.05 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the in vitro effects of MBT and its derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the MBT derivative for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. LDH Assay:

-

Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of cytotoxicity.

-

Methodology:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate for a specified time at room temperature, protected from light.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

-

Methodology:

-

Treat cells with the MBT derivative for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

2. Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Principle: Measures the change in mitochondrial membrane potential, an early event in apoptosis. Dyes like JC-1 accumulate in the mitochondria of healthy cells and emit red fluorescence, while in apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as monomers and emits green fluorescence.

-

Methodology:

-

Treat cells with the MBT derivative.

-

Incubate the cells with the JC-1 dye.

-

Wash the cells to remove the excess dye.

-

Measure the red and green fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Cell Cycle Analysis

-

Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Methodology:

-

Treat cells with the MBT derivative for a specified time.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

-

Analyze the DNA content of the cells by flow cytometry.

-

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

EGFR and Downstream Signaling

Some 2-substituted benzothiazoles have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR). This leads to the inhibition of downstream pro-survival pathways such as PI3K/Akt/mTOR and ERK/MAPK, as well as the JAK/STAT pathway.[5]

Caption: Inhibition of EGFR signaling by Benzothiazole derivatives.

Intrinsic Apoptosis Pathway

Benzothiazole derivatives can induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5]

Caption: Induction of intrinsic apoptosis by Benzothiazole derivatives.

Cell Cycle Arrest

Certain benzothiazole derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase. This is often associated with DNA damage and the deregulation of key cell cycle proteins such as CDK1, Cyclin B1, and CDC25c.[6][7]

Caption: Benzothiazole derivative-induced G2/M cell cycle arrest.

Conclusion

The available in vitro data strongly suggest that 2-mercaptobenzothiazole and its derivatives are a promising class of compounds with significant anticancer potential. Their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, coupled with their modulation of key oncogenic signaling pathways, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Future studies should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on elucidating their detailed mechanisms of action in a wider range of cancer models.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Macrophage Erythroblast Attacher (MAEA)

An Overview of a Dual-Function Protein in Hematopoiesis and Ubiquitination

Introduction

Macrophage Erythroblast Attacher (MAEA), also widely known as Erythroblast Macrophage Protein (EMP), is a multifaceted protein that plays critical roles in fundamental cellular processes. Initially discovered as a cell adhesion molecule essential for the formation of erythroblastic islands in bone marrow, its identity has expanded to that of an E3 ubiquitin ligase, highlighting its importance in protein degradation and signaling. This guide provides a comprehensive technical overview of MAEA, detailing its discovery, molecular functions, associated signaling pathways, and the experimental protocols used to elucidate its roles. It is intended for researchers, scientists, and drug development professionals engaged in hematology, cell biology, and oncology.

Discovery and Origin

The protein was first identified in 1994 as Erythroblast Macrophage Protein (Emp), a key mediator in the attachment of erythroblasts to macrophages to form erythroblastic islands—the functional units of definitive erythropoiesis.[1][2] Subsequent research led to its molecular identification and characterization, revealing it to be an integral membrane protein. Later, it was also identified as a core component of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex, leading to its designation as MAEA. This discovery unveiled a dual functionality, positioning MAEA at the crossroads of cell adhesion and protein turnover.

Molecular and Cellular Functions

MAEA exhibits two primary functions that are crucial for cellular homeostasis and development: its role as a cell adhesion molecule in erythropoiesis and its activity as a component of an E3 ubiquitin ligase complex.

Role in Erythropoiesis and Macrophage Development

MAEA is fundamental to the structural integrity of erythroblastic islands. It is expressed on both erythroblasts and macrophages, mediating their attachment through homophilic interactions.[1] This close association is vital for the terminal maturation and enucleation of erythroblasts, a process during which the nucleus is expelled to form a reticulocyte. The absence of MAEA leads to defects in erythroblast differentiation and enucleation.[2] Furthermore, MAEA is implicated in the development of mature macrophages; its deficiency results in macrophages with an immature morphology, characterized by a small, round shape and a lack of cytoplasmic projections.[2]

Component of the CTLH E3 Ubiquitin Ligase Complex

Beyond its adhesive role, MAEA is a core component of the CTLH E3 ubiquitin-protein ligase complex. This complex is responsible for selectively accepting ubiquitin from the UBE2H enzyme and mediating the ubiquitination and subsequent proteasomal degradation of specific target proteins. One of the key substrates of the CTLH complex is the transcription factor HBP1. Both MAEA and another component, RMND5A, are essential for the catalytic activity of this complex. This function implicates MAEA in the regulation of cell proliferation.

Quantitative Data

The following tables summarize key quantitative data related to MAEA/EMP expression and function.

| Parameter | Organism | Cell Type/Tissue | Method | Result | Reference |

| mRNA Expression | Human | Bone Marrow Mononuclear Cells | RT-PCR | Detected in HSCT patients | [3] |

| Human | Peripheral Blood Mononuclear Cells | RT-PCR | Detected in HSCT patients | [3] | |

| Protein Expression | Human | Bone Marrow Mononuclear Cells | Western Blot | Detected in HSCT patients | [3] |

| Human | Peripheral Blood Mononuclear Cells | Western Blot | Not consistently detected | [3] | |

| Enucleation Rate | Murine | Fetal Liver Erythroblasts (in vitro) | Flow Cytometry | 35% (±5%) with macrophage co-culture | [4] |

HSCT: Hematopoietic Stem Cell Transplantation

Signaling Pathways and Workflows

MAEA-Mediated Cell Adhesion in Erythroblastic Islands

References

An In-depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (MAEM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, commonly referred to as MAEM, is a pivotal chemical intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of third-generation cephalosporin antibiotics, a class of broad-spectrum β-lactam antibiotics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in synthetic pathways.

Core Physical and Chemical Properties

This compound is a complex organic molecule with distinct physical and chemical characteristics that are crucial for its application in pharmaceutical synthesis. There are conflicting reports in publicly available data regarding its precise molecular formula and weight. The two most commonly cited formulas are C₁₃H₁₀N₄O₃S₂ (Molecular Weight: 334.37 g/mol ) and C₁₃H₁₀N₄O₂S₃ (Molecular Weight: 350.44 g/mol ). For the purpose of this guide, we will consider the more frequently referenced C₁₃H₁₀N₄O₂S₃. Further analytical characterization is recommended to definitively confirm the structure.

Quantitative Data Summary

For ease of comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 84994-24-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₀N₄O₂S₃ | Multiple chemical suppliers |

| Molecular Weight | 350.44 g/mol | Calculated from molecular formula |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 526.1 ± 42.0 °C at 760 mmHg | Predicted |

| Flash Point | 272.0 ± 27.9 °C | Predicted |

| pKa | 1.30 ± 0.10 | Predicted |

| LogP | 3.65 | Predicted |

Note: Many of the physical properties listed are predicted values from computational models and should be confirmed through experimental analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its properties are not extensively published in peer-reviewed literature, as this information is often proprietary. However, based on general principles of organic synthesis and analytical chemistry, the following methodologies can be applied.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid with 2-mercaptobenzothiazole.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Methodology:

-

Activation of the Carboxylic Acid: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A condensing agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid group.

-

Esterification: 2-Mercaptobenzothiazole is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with an aqueous solution (e.g., sodium bicarbonate solution, brine) to remove unreacted starting materials and impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Determination of Physical Properties

Standard analytical techniques are employed to determine the physical properties of the synthesized this compound.

-

Melting Point: Determined using a melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation at reduced pressure to prevent decomposition.

-

Solubility: Assessed by dissolving a known amount of this compound in various solvents at a specific temperature.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.

-

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not expected to have direct biological activity or be involved in specific signaling pathways in a physiological context. Its significance lies in its role as a building block for pharmacologically active cephalosporins.

The 2-aminothiazole moiety, a key component of this compound, is present in many biologically active compounds and is known to contribute to their therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities. However, the biological activity of the final cephalosporin antibiotic is determined by the entire molecular structure, particularly the β-lactam ring which inhibits bacterial cell wall synthesis.

The general mechanism of action for cephalosporins involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for Cephalosporin Synthesis using this compound

The synthesis of a cephalosporin antibiotic using this compound as the acylating agent typically follows a well-defined workflow.

Methodological & Application

Application Notes and Protocols for Monocyte Adhesion and Endothelial Migration (MAEM) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The adhesion of monocytes to the vascular endothelium and their subsequent migration into the underlying tissues is a critical initiating event in the pathogenesis of various inflammatory diseases, most notably atherosclerosis.[1][2] This process, often referred to as the leukocyte adhesion cascade, is tightly regulated by a complex interplay of signaling molecules, including chemokines and their receptors, and adhesion molecules on both monocytes and endothelial cells.[1][3] The Monocyte Adhesion and Endothelial Migration (MAEM) assay is a robust in vitro model that recapitulates these key events, providing a powerful tool for investigating the molecular mechanisms of vascular inflammation and for screening potential therapeutic agents that may modulate this process.

This document provides a detailed protocol for conducting a this compound assay, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

Quantitative data from this compound assays should be meticulously recorded and presented to allow for clear interpretation and comparison between experimental conditions.

Table 1: Experimental Parameters for this compound Assay

| Parameter | Example Value | Notes |

| Endothelial Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) | Primary cells or cell lines can be used. |

| Monocyte Cell Type | THP-1 (human monocytic cell line) | Primary human monocytes can also be used. |

| Seeding Density (Endothelial Cells) | 1 x 10⁴ cells/cm² | Should form a confluent monolayer. |

| Activating Agent | TNF-α or Lipopolysaccharide (LPS) | Concentration and incubation time should be optimized. |

| Monocyte Labeling | Calcein-AM (green fluorescent) | Ensure high labeling efficiency and low cytotoxicity. |

| Monocyte Concentration | 5 x 10⁵ cells/well (for a 6-well plate) | Should be optimized for the specific assay format. |

| Incubation Time (Co-culture) | 30 minutes | Time can be varied to study adhesion vs. migration. |

| Quantification Method | Fluorescence Microscopy or Flow Cytometry | Each method has its advantages in throughput and detail. |

Table 2: Quantification of Monocyte Adhesion

| Treatment Group | Activating Agent | Mean Adhered Monocytes per Field of View (± SD) | Normalized Adhesion (Fold Change vs. Control) |

| Control | Vehicle | 25 ± 5 | 1.0 |

| Treatment A | TNF-α (10 ng/mL) | 150 ± 15 | 6.0 |

| Treatment B (with Inhibitor X) | TNF-α (10 ng/mL) | 75 ± 8 | 3.0 |

Experimental Protocols

Preparation of Endothelial Cell Monolayer

-

Cell Culture: Culture HUVECs in endothelial cell-specific medium in a T-75 flask at 37°C and 5% CO₂.

-

Seeding: Once confluent, detach the HUVECs using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cells and seed them into 24- or 96-well plates at a density that will result in a confluent monolayer within 24-48 hours.

-

Activation: Once a confluent monolayer is formed, treat the HUVECs with an activating agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) or a vehicle control. Incubate for 4-12 hours to upregulate the expression of adhesion molecules such as ICAM-1 and VCAM-1.[4]

Preparation and Labeling of Monocytes

-

Cell Culture: Culture THP-1 monocytes in suspension in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.

-

Labeling: Centrifuge the required number of THP-1 cells and resuspend them in serum-free medium containing a fluorescent dye such as Calcein-AM (e.g., at 5 µM). Incubate for 30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the labeled monocytes twice with serum-free medium to remove excess dye. Resuspend the final cell pellet in the appropriate assay medium.

Co-culture and Adhesion Assay

-

Medium Change: Carefully remove the medium containing the activating agent from the endothelial cell monolayer. Wash gently with pre-warmed PBS.

-

Addition of Monocytes: Add the fluorescently labeled monocyte suspension to each well of the endothelial monolayer.

-

Incubation: Incubate the co-culture for a defined period (e.g., 15-30 minutes) at 37°C and 5% CO₂.[5] This allows for the adhesion of monocytes to the activated endothelial cells. For migration studies, a longer incubation time may be necessary, and a transwell insert setup is often used.[6]

Washing and Fixation

-

Removal of Non-adherent Cells: Gently wash the wells with pre-warmed PBS to remove any non-adherent monocytes.[7] The number of washes should be optimized to maximize the removal of non-adherent cells while minimizing the detachment of adherent ones.

-

Fixation (Optional): For microscopy-based quantification, the cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

Quantification of Adhesion and Migration

-

Fluorescence Microscopy:

-

Acquire images of multiple random fields of view for each well using a fluorescence microscope.

-

Count the number of fluorescently labeled monocytes in each field.

-

The data can be expressed as the average number of adhered cells per field of view or normalized to the number of endothelial cells (if their nuclei are counterstained, e.g., with Hoechst).[5]

-

-

Flow Cytometry:

-

Detach all cells (both endothelial cells and adhered monocytes) from the wells using a gentle cell dissociation reagent.

-

Analyze the resulting single-cell suspension by flow cytometry.[2][8]

-

The number of adhered monocytes can be quantified based on their fluorescence, and this can be normalized to the number of endothelial cells, which are identified by their lack of fluorescence or by a different fluorescent label.[8]

-

-

Transwell Migration (Boyden Chamber) Assay:

-

This method is specifically for quantifying migration.[6][9] Endothelial cells are grown to confluence on a porous membrane of a transwell insert.

-

Labeled monocytes are added to the top chamber, and a chemoattractant is placed in the bottom chamber.

-

After incubation, the number of monocytes that have migrated through the endothelial monolayer and the porous membrane to the bottom chamber is quantified by microscopy or a plate reader.

-

Visualizations

Caption: Workflow for the Monocyte Adhesion and Endothelial Migration (this compound) assay.

Caption: Simplified signaling pathway for chemokine-mediated monocyte adhesion.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A novel flow cytometry-based quantitative monocyte adhesion assay to estimate endothelial cell activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mimetas.com [mimetas.com]

- 6. Transwell Migration Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Mammary Architecture and Microenvironment Engineering (MAME) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mammary Architecture and Microenvironment Engineering (MAME) models, a sophisticated 3D co-culture system designed to recapitulate the complex interactions within the breast tumor microenvironment. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways to facilitate the application of MAME models in cancer research and preclinical drug development.

Introduction to MAME Models

The Mammary Architecture and Microenvironment Engineering (MAME) model is an advanced in vitro 3D co-culture system that mimics the intricate cellular and extracellular matrix (ECM) architecture of the breast tumor microenvironment.[1] This model allows for the real-time study of dynamic processes such as tumor cell invasion, proliferation, and the influence of stromal cells on cancer progression.[2] By creating a more physiologically relevant environment compared to traditional 2D cell culture, MAME models serve as a powerful tool for investigating cancer biology and for the preclinical assessment of novel therapeutic agents.

The core of the MAME model consists of multiple layers of ECM proteins, typically collagen and a reconstituted basement membrane matrix like Matrigel, in which different cell types, such as cancer cells and fibroblasts, are cultured together.[3] This layered structure facilitates the study of paracrine signaling and cell-cell interactions in a three-dimensional context.

Key Applications of MAME Models

-

Studying Tumor Invasion and Metastasis: The 3D structure of MAME models provides an excellent platform to observe and quantify the invasion of cancer cells through the ECM, a critical step in metastasis.

-

Investigating Tumor-Stroma Interactions: MAME models enable the co-culture of cancer cells with various stromal cells, such as cancer-associated fibroblasts (CAFs), to elucidate their role in tumor growth, angiogenesis, and immune evasion.[4]

-

Preclinical Drug Screening: The physiological relevance of MAME models makes them suitable for evaluating the efficacy and mechanism of action of anti-cancer drugs, including those targeting the tumor microenvironment.

-

Elucidating Signaling Pathways: These models are instrumental in studying the complex signaling networks that govern cancer progression, such as proteolytic, chemokine, and growth factor signaling pathways.

Experimental Protocols

Protocol 1: Establishment of a MAME Co-culture Model

This protocol details the step-by-step procedure for setting up a MAME model with breast cancer cells and fibroblasts.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Human cancer-associated fibroblasts (CAFs)

-

Collagen I, rat tail

-

Matrigel® Basement Membrane Matrix

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

24-well plates

-

Sterile pipette tips, tubes, and cell culture dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of the Bottom Collagen Layer:

-

On ice, prepare a collagen I solution at a final concentration of 2 mg/mL. Neutralize the acidic collagen solution with NaOH.

-

Resuspend CAFs in the neutralized collagen solution at a density of 1 x 10^5 cells/mL.

-

Pipette 200 µL of the CAF-collagen suspension into each well of a pre-chilled 24-well plate.

-

Incubate at 37°C for 30-60 minutes to allow for collagen polymerization.

-

-

Addition of the Middle Matrigel Layer:

-

Thaw Matrigel on ice.

-

Once the bottom collagen layer has polymerized, add 100 µL of undiluted Matrigel on top of the collagen gel.

-

Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

-

Seeding of Cancer Cells:

-

Trypsinize and count the breast cancer cells. Resuspend the cells in culture medium at a density of 2 x 10^5 cells/mL.

-

Carefully add 100 µL of the cancer cell suspension on top of the solidified Matrigel layer.

-

Allow the cells to attach for 1-2 hours in the incubator.

-

-

Addition of the Top Matrigel Overlay and Culture:

-

Prepare a 1:1 dilution of Matrigel in cold serum-free medium.

-

Gently add 100 µL of the diluted Matrigel solution on top of the cancer cells.

-

Add 500 µL of complete culture medium to each well.

-

Culture the MAME models for the desired experimental duration, changing the medium every 2-3 days.

-

Experimental workflow for the assembly of a MAME 3D co-culture model.

Protocol 2: Quantitative Analysis of Cancer Cell Invasion

This protocol describes how to quantify the invasion of cancer cells within the MAME model using imaging and analysis software.

Materials:

-

Established MAME co-culture models

-

Fluorescently labeled cancer cells (e.g., GFP-expressing) or fluorescent dyes (e.g., Calcein-AM)

-

Confocal microscope or high-content imaging system

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Image Acquisition:

-

At desired time points, acquire z-stack images of the MAME models using a confocal microscope. Capture the fluorescent signal from the cancer cells throughout the thickness of the gel.

-

-

Image Processing and Analysis:

-

Open the z-stack images in ImageJ or a similar program.

-

Create a maximum intensity projection of the z-stack.

-

Define a region of interest (ROI) at the initial seeding plane of the cancer cells.

-

Measure the area of invasion by quantifying the fluorescent signal that has migrated beyond the initial ROI into the underlying ECM layers.

-

The invasion can be expressed as the total area of invasion or the average invasion distance.

-

Data Presentation

Quantitative data from MAME model experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Breast Cancer Cell Invasion in MAME Models

| Cell Line | Treatment | Invasion Area (µm²) at Day 6 (Mean ± SD) |

| MDA-MB-231 | Control | 15,234 ± 1,876 |

| MDA-MB-231 | Drug A (10 µM) | 7,845 ± 954 |

| MCF7 | Control | 2,145 ± 321 |

| MCF7 | Drug A (10 µM) | 1,987 ± 289 |

This table presents hypothetical data on the effect of a drug on the invasion of two different breast cancer cell lines in a MAME model.[5][6]

Table 2: Cytokine and Chemokine Levels in MAME Model Supernatants

| Analyte | Control Co-culture (pg/mL ± SD) | Drug B Treated Co-culture (pg/mL ± SD) |

| IL-6 | 1250 ± 150 | 625 ± 80 |

| CXCL8 (IL-8) | 850 ± 95 | 410 ± 55 |

| CCL2 (MCP-1) | 600 ± 70 | 280 ± 40 |

| TNF-α | 350 ± 45 | 170 ± 25 |

This table shows representative data on the modulation of cytokine and chemokine secretion by a therapeutic agent in a MAME co-culture system.[7][8][9]

Signaling Pathways in the Tumor Microenvironment

MAME models are ideal for studying the complex signaling pathways that drive cancer progression. Below are diagrams of key pathways that can be investigated using this system.

Proteolytic signaling cascade leading to cancer cell invasion.

Chemokine signaling network in the breast tumor microenvironment.

Conclusion

The MAME model provides a robust and physiologically relevant platform for studying the breast tumor microenvironment. By following the detailed protocols and utilizing the data analysis and visualization tools presented in these application notes, researchers can gain valuable insights into cancer progression and effectively screen potential therapeutic compounds. The versatility of the MAME system allows for its adaptation to various research questions, making it an indispensable tool in the field of oncology.

References

- 1. Breast cancer models: Engineering the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Breast cancer models: Engineering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Breast Cancer Cell Invasion Using an Organotypic Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imbalance of Chemokines and Cytokines in the Bone Marrow Microenvironment of Children with B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokines and Chemokines Are Expressed at Different Levels in Small and Large Murine Colon-26 Tumors Following Intratumoral Injections of CpG ODN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols for Machine Learning in High-Throughput Screening (HTS) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of Machine Learning (ML) in enhancing High-Throughput Screening (HTS) assays for drug discovery. Detailed protocols for key applications are provided to enable the implementation of these powerful computational tools in your research.

Application Notes

Introduction to Machine Learning in High-Throughput Screening

The application of ML in HTS spans the entire drug discovery pipeline, from initial hit identification and lead optimization to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7][8][9] By building predictive models based on existing experimental data, ML can prioritize compounds for screening, enrich hit lists with true positives, and even design novel molecules with desired biological activities.[7][10] This data-driven approach not only accelerates the discovery process but also increases the likelihood of identifying high-quality drug candidates.

Key Applications of Machine Learning in HTS

-

Virtual Screening: ML models can screen vast virtual libraries of chemical compounds to predict their biological activity against a specific target.[7] This in silico screening allows researchers to prioritize a smaller, more promising subset of compounds for experimental testing, significantly increasing the hit rate and reducing the costs associated with large-scale physical screens.[7]

-

Hit Prioritization and False Positive Reduction: A significant challenge in HTS is the high number of false positives. ML algorithms can be trained on primary screening data to distinguish between true bioactive compounds and those that interfere with the assay, such as aggregators or fluorescent compounds.[11] This leads to a more efficient allocation of resources for follow-up studies.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are a cornerstone of computational drug discovery. ML techniques, such as random forests and neural networks, are used to build robust QSAR models that correlate the chemical structure of a compound with its biological activity.[4] These models can then be used to predict the activity of new, untested compounds.

-

Phenotypic Screening Analysis: In phenotypic screening, where the effect of a compound on a cell or organism is observed without a known target, ML, particularly deep learning, can be used to analyze complex image-based data from high-content screening (HCS) to identify novel disease phenotypes and active compounds.

Experimental and Computational Protocols

Protocol 1: Virtual Screening Workflow using Machine Learning

This protocol outlines a typical workflow for performing a virtual screen to identify potential inhibitors of a target protein.

1. Data Collection and Curation:

- Compile a dataset of known active and inactive compounds for the target of interest from databases such as ChEMBL or PubChem.

- Ensure data quality by removing duplicates, correcting structural errors, and standardizing chemical structures.

2. Feature Engineering:

- Calculate molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological fingerprints) and 3D descriptors (e.g., pharmacophore features, molecular shape).

- Use cheminformatics toolkits like RDKit or MOE to generate these features.

3. Model Training:

- Split the dataset into training, validation, and test sets (e.g., 80% training, 10% validation, 10% test).

- Choose an appropriate ML algorithm (e.g., Random Forest, Support Vector Machine, or a Deep Neural Network).

- Train the model on the training set, using the validation set to tune hyperparameters.

- Evaluate the final model performance on the held-out test set using metrics such as the area under the receiver operating characteristic curve (AUC-ROC) and enrichment factor.

4. Virtual Library Screening:

- Prepare a large virtual library of compounds for screening (e.g., from ZINC or Enamine).

- Calculate the same molecular descriptors for the virtual library as were used for the training set.

- Use the trained ML model to predict the probability of activity for each compound in the virtual library.

5. Hit Selection and Experimental Validation:

- Rank the virtual hits based on their predicted activity scores.

- Select a diverse subset of top-ranking compounds for experimental validation in a primary HTS assay.

- Confirm the activity of the hits through dose-response experiments and secondary assays.

Protocol 2: HTS Data Analysis for Hit Prioritization

This protocol describes how to use ML to analyze primary HTS data to prioritize hits and reduce false positives.

1. HTS Data Preprocessing:

- Collect raw data from the primary HTS assay.

- Normalize the data to account for plate-to-plate and well-to-well variations (e.g., using Z-score or B-score normalization).

- Identify initial "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

2. Feature Generation:

- For each compound, gather its chemical structure and calculate a set of molecular fingerprints (e.g., ECFP4, Morgan fingerprints).

- These fingerprints represent the presence or absence of various chemical substructures.

3. Model Training and Validation:

- Use a dataset from a previous, well-characterized HTS campaign with confirmed active and inactive compounds as the training set.

- Train a classification model (e.g., a Gradient Boosting Machine) to distinguish between true actives and known assay artifacts or inactive compounds based on their molecular fingerprints.

- Validate the model's performance using cross-validation and an independent test set.

4. Hit Scoring and Prioritization:

- Apply the trained model to the hits from the current primary HTS screen.